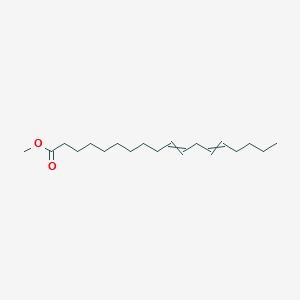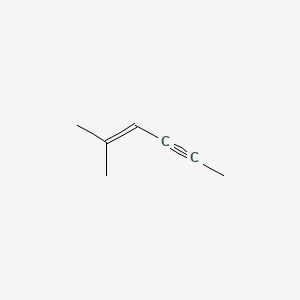
2-Methyl-2-hexen-4-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-hexen-4-yne is an organic compound with the molecular formula C₇H₁₀. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes both a double bond and a triple bond, making it a conjugated enyne.
Méthodes De Préparation
The synthesis of 2-Methyl-2-hexen-4-yne can be achieved through various methods. One common approach involves the alkylation of acetylene derivatives. For instance, the reaction between 2-bromo-2-methyl-1-butene and acetylene in the presence of a strong base like sodium amide can yield this compound. Industrial production methods often involve similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-Methyl-2-hexen-4-yne undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon can convert it into alkanes or alkenes.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are added, can occur at the double or triple bond, forming dihalides or tetrahalides.
Addition: The compound can undergo addition reactions with hydrogen halides (HX) or halogens (X₂), resulting in the formation of haloalkenes or haloalkanes.
Applications De Recherche Scientifique
2-Methyl-2-hexen-4-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies exploring its role in the synthesis of bioactive compounds.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Methyl-2-hexen-4-yne exerts its effects is largely dependent on its chemical reactivity. The presence of both a double and triple bond allows it to participate in a wide range of reactions, targeting various molecular pathways. For instance, in oxidation reactions, the compound can form reactive intermediates that interact with other molecules, leading to the formation of new products.
Comparaison Avec Des Composés Similaires
2-Methyl-2-hexen-4-yne can be compared to other enynes and alkynes:
2-Hexen-4-yne: Similar in structure but lacks the methyl group at the second position, affecting its reactivity and applications.
2-Methyl-2-penten-4-yne: Another enyne with a shorter carbon chain, which influences its physical properties and reactivity.
1-Hexyne: A simple alkyne with a single triple bond, lacking the conjugated system present in this compound.
These comparisons highlight the unique structure of this compound, which combines the properties of both alkenes and alkynes, making it a versatile compound in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C7H10 |
|---|---|
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
2-methylhex-2-en-4-yne |
InChI |
InChI=1S/C7H10/c1-4-5-6-7(2)3/h6H,1-3H3 |
Clé InChI |
BTRDEJAUYPPKSS-UHFFFAOYSA-N |
SMILES canonique |
CC#CC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R,4R,10R,11R,14S,15S,16S,18S,19R)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione](/img/structure/B13805941.png)

![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride](/img/structure/B13805951.png)
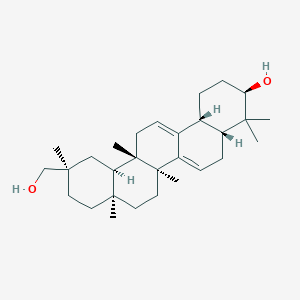
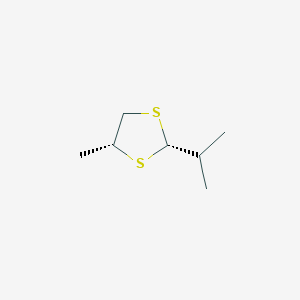


![2'-Deoxyuridine, [5-3H]](/img/structure/B13805976.png)
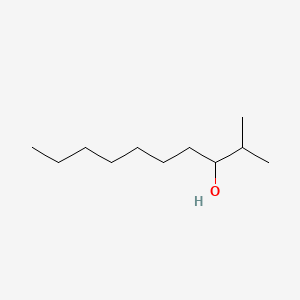

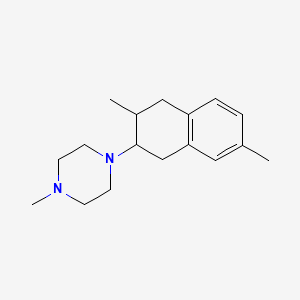
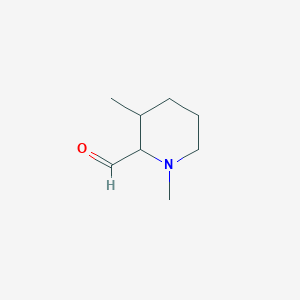
![1H,6H-[1,4]Dioxepino[2,3-f]benzimidazole(9CI)](/img/structure/B13806003.png)
